molecular formula C9H7FN2O2 B6309110 Methyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate CAS No. 2114651-73-7

Methyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B6309110
CAS No.: 2114651-73-7
M. Wt: 194.16 g/mol
InChI Key: JZGJOUNOESUGIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a fluorine atom at the 7th position and a carboxylate ester group at the 3rd position of the imidazo[1,2-a]pyridine ring system. It has a molecular formula of C9H7FN2O2 and a molecular weight of 194.17 g/mol . This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate can be achieved through a convenient two-step one-pot method. The process involves the reaction of heterocyclic amines with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to produce the corresponding intermediates. These intermediates are then condensed with active electrophiles such as ethyl bromoacetate, bromoacetonitrile, or 2-bromo-4’-fluoroacetophenone in the same flask without isolation .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Sodium methoxide in dioxane at room temperature.

    Radical Reactions: Transition metal catalysts, oxidizing agents, and photocatalysts.

Major Products Formed:

  • Substitution of the fluorine atom with methoxy or cyano groups.
  • Functionalized imidazo[1,2-a]pyridine derivatives through radical reactions.

Scientific Research Applications

Methyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

  • Methyl 3-fluoroimidazo[1,2-a]pyridine-2-carboxylate
  • 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides

Comparison: Methyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate is unique due to the position of the fluorine atom and the carboxylate ester group, which influence its chemical reactivity and biological activity. Compared to similar compounds, it exhibits distinct substitution patterns and functionalization possibilities, making it a valuable scaffold in drug discovery .

Properties

IUPAC Name

methyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O2/c1-14-9(13)7-5-11-8-4-6(10)2-3-12(7)8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZGJOUNOESUGIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C2N1C=CC(=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.